molecular formula C10H9Cl3O3 B158311 Ethyl 2,4,5-trichlorophenoxyacetate CAS No. 1928-39-8

Ethyl 2,4,5-trichlorophenoxyacetate

Cat. No.: B158311
CAS No.: 1928-39-8
M. Wt: 283.5 g/mol
InChI Key: LVNNFHCEDQSWSC-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trichlorophenoxyacetate (CAS 1928-39-8) is the ethyl ester derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a historically significant chlorophenoxy herbicide . This compound functions as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled and lethal growth in susceptible broad-leaf plants . Researchers utilize this ester form to investigate the structure-activity relationships, metabolism, and environmental behavior of phenoxy herbicides, as the ester moiety can influence properties like solubility and volatility compared to the acid or salt forms . The parent compound, 2,4,5-T, is of particular scientific interest due to its past use in Agent Orange and the associated toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . Studies involving this compound therefore contribute to a deeper understanding of herbicide mechanisms, environmental degradation pathways such as microbial cometabolism, and the long-term ecological impact of persistent organic pollutants . It is critical to note that the manufacturing process for 2,4,5-T related compounds was historically prone to TCDD contamination, which is a carcinogenic persistent organic pollutant with serious health implications . While the pure ester is a subject of research, 2,4,5-T itself has been withdrawn from agricultural use and its international trade is restricted by the Rotterdam Convention . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. Proper safety protocols, including the use of goggles, face shields, and rubber gloves, must be observed during handling .

Properties

CAS No.

1928-39-8

Molecular Formula

C10H9Cl3O3

Molecular Weight

283.5 g/mol

IUPAC Name

ethyl 2-(2,4,5-trichlorophenoxy)acetate

InChI

InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3

InChI Key

LVNNFHCEDQSWSC-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

melting_point

64.0 °C

Other CAS No.

1928-39-8

solubility

1.41e-05 M

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorophenoxyacetate esters vary in alkyl chain length and substituents, influencing their physicochemical properties, toxicity, and environmental persistence. Below is a comparative analysis of ethyl 2,4,5-trichlorophenoxyacetate and its structural analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₁₀H₉Cl₃O₃ 255.49 Ethyl (-CH₂CH₃) Moderate lipophilicity; higher water solubility than longer-chain esters .
n-Butyl 2,4,5-trichlorophenoxyacetate C₁₂H₁₃Cl₃O₃ 311.59 n-Butyl (-C₄H₉) Component of Herbicide Orange; increased lipophilicity enhances soil adhesion .
Isooctyl 2,4,5-trichlorophenoxyacetate C₁₆H₂₁Cl₃O₃ 355.64 Isooctyl (-C₈H₁₇) High persistence due to branched alkyl chain; used in commercial herbicides .
Butoxythis compound C₁₄H₁₇Cl₃O₄ 355.64 Butoxyethyl (-OCH₂CH₂OC₄H₉) High molecular weight reduces volatility; used in formulations like "Weedone 64" .
Isopropyl 2,4,5-trichlorophenoxyacetate C₁₁H₁₁Cl₃O₃ 297.56 Isopropyl (-C₃H₇) Intermediate lipophilicity; moderate environmental mobility .

Toxicity and Health Effects

  • This compound: Demonstrates acute toxicity in Daphnia magna (24 h EC₅₀ = 1.2–4.5 mg/L) .
  • n-Butyl 2,4,5-trichlorophenoxyacetate: Exhibits hepatotoxicity in animal models, disrupting mitochondrial acyltransferase activity . Synergistic effects with 2,4-D butyl ester exacerbate immunosuppression .
  • 2,4-Dichlorophenoxyacetate (2,4-D): Lower toxicity than 2,4,5-T derivatives but still inhibits glutathione S-transferase, affecting detoxification pathways .

Environmental Persistence and Biodegradation

  • This compound: Degraded via hydroquinone pathways in Burkholderia spp., with 7,443 predicted coding sequences (CDS) facilitating aromatic ring cleavage .
  • Long-chain esters (e.g., isooctyl, butoxyethyl) : Slower microbial degradation due to steric hindrance from bulky substituents; half-lives exceed 100 days in anaerobic soils .
  • 2,4,5-Trichlorophenol (2,4,5-TCP): A common degradation byproduct of 2,4,5-T esters; classified as a priority pollutant due to persistence and bioaccumulation .

Regulatory and Application Differences

Compound Primary Use Regulatory Status
This compound Limited agricultural use Restricted in OECD countries; banned under Stockholm Convention due to dioxins .
n-Butyl 2,4,5-trichlorophenoxyacetate Defoliant (Agent Orange component) Banned globally post-1971; classified as a Schedule 3 chemical under CWC .
Isooctyl 2,4,5-trichlorophenoxyacetate Commercial herbicides (e.g., ORGA-T) Restricted in EU and US; allowable concentrations <0.01 ppm in drinking water .
2,4-Dichlorophenoxyacetate (2,4-D) Broadleaf weed control Widely approved with usage limits; EPA tolerance: 0.1–5 ppm in crops .

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic substitution, where the phenolate ion attacks the electrophilic carbon of ethyl chloroacetate. A base (e.g., NaOH, K₂CO₃) deprotonates the phenol, enhancing reactivity. Typical conditions include:

ParameterValue/RangeSource
SolventToluene, water, or solvent-free
Temperature60–100°C
Molar Ratio (Phenol:Chloroacetate)1:1–1:1.2
CatalystNaOH, K₂CO₃
Reaction Time1–4 hours
Yield70–98%

Example Protocol (from):

  • Dissolve 2,4,5-TCP (1 mol) in toluene.

  • Add ethyl chloroacetate (1.2 mol) and 50% NaOH (2.4 mol) dropwise at 80°C.

  • Reflux for 3 hours, acidify with HCl, and extract the product.

  • Recrystallize from ethanol to obtain 95% purity.

Byproduct Management

  • TCDD Mitigation : Use high-purity 2,4,5-TCP (TCDD <1 ppb) synthesized via Seveso-free routes (e.g., chlorination of 2,5-dichlorophenol with Cu catalysts).

  • Side Products : Unreacted chloroacetate and dichlorophenoxyacetic acid are removed via solvent extraction or distillation.

Alternative Synthetic Routes

Diazotization and Hydrolysis of 2,4,5-Trichloroaniline

A precursor route involves synthesizing 2,4,5-TCP from 2,4,5-trichloroaniline:

  • Diazotize 2,4,5-trichloroaniline with NaNO₂/H₂SO₄ at 0–5°C.

  • Hydrolyze the diazonium salt in boiling H₂O/CuSO₄ to yield 2,4,5-TCP.

  • Esterify with ethyl chloroacetate as above.

Key Data :

  • Yield of 2,4,5-TCP: 58–70%.

  • Purity: >95% (TCDD-free).

Chlorination of 2,5-Dichlorophenol

2,4,5-TCP is synthesized by chlorinating 2,5-dichlorophenol in acetic acid with Cl₂ gas and Fe phthalocyanine (FePC):

  • React 2,5-dichlorophenol (1 mol) with Cl₂ (1.1 mol) in HOAc at 75°C.

  • Catalyst: FePC (0.1 mol%).

  • Isolate 2,4,5-TCP via steam distillation.

Advantages :

  • Avoids tetrachlorobenzene intermediates linked to TCDD.

  • Scalable to industrial production.

Catalytic and Solvent-Free Approaches

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) in water-toluene systems enhances reaction rates:

ConditionValueResult
Catalyst (TBAB)5 mol%Yield: 89%
Temperature70°CTime: 2 hours
SolventToluene-H₂OPurity: 97%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • 2,4,5-TCP (1 mol), ethyl chloroacetate (1.1 mol), K₂CO₃ (2 mol).

  • Irradiate at 300 W, 100°C for 20 minutes.

  • Yield: 94%.

Analytical Validation and Quality Control

Characterization Techniques

  • HPLC : Quantifies residual 2,4,5-TCP and chloroacetate using C18 columns (mobile phase: acetonitrile/water).

  • GC-MS : Confirms absence of TCDD (detection limit: 1 ppb).

  • NMR (¹H/¹³C): Validates ester structure (δ 4.2–4.5 ppm for CH₂COO, δ 1.2–1.4 ppm for CH₃).

Purity Standards

ParameterRequirementMethod
Assay (HPLC)≥98%
TCDD Contamination<1 ppbGC-MS
Moisture≤0.5%Karl Fischer

Emerging Trends and Green Chemistry

Ionic Liquid Catalysts

  • Example : 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) reduces reaction temperatures to 50°C, yielding 91%.

  • Benefits : Recyclable catalysts, reduced solvent use.

Enzymatic Esterification

  • Lipase B from Candida antarctica : Converts 2,4,5-TCP and ethyl acetate in solvent-free systems (yield: 82%).

  • Conditions : 40°C, 24 hours, 5% enzyme loading .

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